1-(6-Methyl-3,4-dihydro-2H-pyran-3-yl)ethane-1-thione
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Overview
Description
1-(6-Methyl-3,4-dihydro-2H-pyran-3-yl)ethane-1-thione is an organic compound that belongs to the class of heterocyclic compounds known as pyrans. Pyrans are six-membered oxygen-containing rings with one double bond. This particular compound features a thione group (a sulfur analog of a ketone) attached to an ethane chain, which is further connected to a 6-methyl-3,4-dihydro-2H-pyran ring. The presence of both oxygen and sulfur atoms in its structure makes it an interesting subject for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Methyl-3,4-dihydro-2H-pyran-3-yl)ethane-1-thione can be achieved through several synthetic routes. One common method involves the reaction of 6-methyl-3,4-dihydro-2H-pyran with ethanethiol in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and may require a solvent like dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the reactants are fed into a reactor containing the catalyst. The reaction mixture is then continuously stirred and maintained at the desired temperature. The product is subsequently separated and purified using techniques such as distillation or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(6-Methyl-3,4-dihydro-2H-pyran-3-yl)ethane-1-thione undergoes various types of chemical reactions, including:
Oxidation: The thione group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The hydrogen atoms on the ethane chain can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents like bromine or chlorine can be used, often in the presence of a catalyst like iron or aluminum chloride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
1-(6-Methyl-3,4-dihydro-2H-pyran-3-yl)ethane-1-thione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s unique structure allows it to interact with various biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 1-(6-Methyl-3,4-dihydro-2H-pyran-3-yl)ethane-1-thione involves its interaction with molecular targets through its thione and pyran groups. The thione group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyran ring can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,4-Dihydro-2H-pyran: Lacks the thione group and has different reactivity and applications.
6-Methyl-3,4-dihydro-2H-pyran: Similar structure but without the ethane-thione chain.
2-Acetyl-6-methyl-2,3-dihydropyran: Contains an acetyl group instead of a thione group.
Uniqueness
1-(6-Methyl-3,4-dihydro-2H-pyran-3-yl)ethane-1-thione is unique due to the presence of both a thione group and a pyran ring in its structure. This combination allows it to participate in a wide range of chemical reactions and interact with various molecular targets, making it a versatile compound in scientific research and industrial applications.
Properties
CAS No. |
65818-68-0 |
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Molecular Formula |
C8H12OS |
Molecular Weight |
156.25 g/mol |
IUPAC Name |
1-(6-methyl-3,4-dihydro-2H-pyran-3-yl)ethanethione |
InChI |
InChI=1S/C8H12OS/c1-6-3-4-8(5-9-6)7(2)10/h3,8H,4-5H2,1-2H3 |
InChI Key |
KDQBEPSHZBKBBR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CO1)C(=S)C |
Origin of Product |
United States |
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